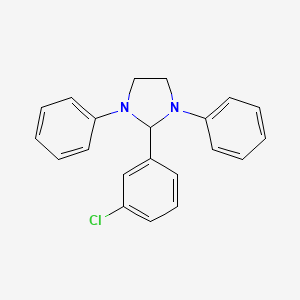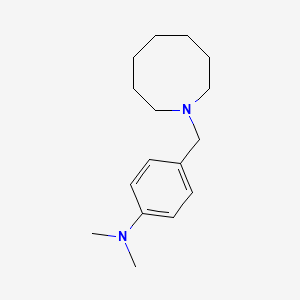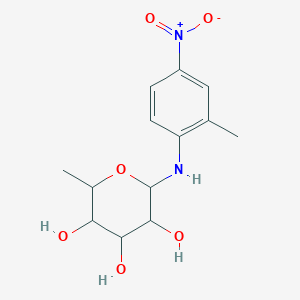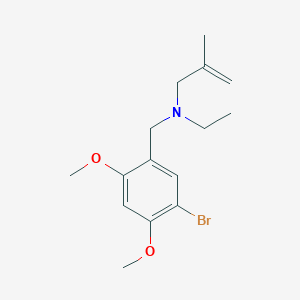
2-(3-chlorophenyl)-1,3-diphenylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-1,3-diphenylimidazolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of imidazolidines, which are cyclic organic compounds containing an imidazolidine ring.
Mécanisme D'action
The exact mechanism of action of 2-(3-chlorophenyl)-1,3-diphenylimidazolidine is not fully understood. However, studies have shown that the compound acts by targeting various signaling pathways involved in cell growth and survival. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It also activates the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(3-chlorophenyl)-1,3-diphenylimidazolidine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as mentioned earlier. It also inhibits the growth and biofilm formation of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-chlorophenyl)-1,3-diphenylimidazolidine in lab experiments is its low toxicity. It has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(3-chlorophenyl)-1,3-diphenylimidazolidine. One of the potential directions is to further investigate its mechanism of action and signaling pathways involved in its activity. This can help in the development of more effective cancer therapies and antibiotics.
Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of the compound. This can help in determining the optimal dosage and administration route for its use in clinical settings.
Conclusion
In conclusion, 2-(3-chlorophenyl)-1,3-diphenylimidazolidine is a promising compound with potential applications in various fields. Its synthesis method is simple and cost-effective, making it suitable for large-scale production. It has been shown to possess significant anticancer and antimicrobial activity, making it a potential candidate for cancer therapy and the development of new antibiotics. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration route for clinical use.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenyl)-1,3-diphenylimidazolidine can be achieved by the reaction of 3-chlorobenzaldehyde and benzil in the presence of ammonium acetate and ethanol. The reaction proceeds through a one-pot, three-component reaction, resulting in the formation of the desired product in good yield. The synthesis method is simple, efficient, and cost-effective, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-1,3-diphenylimidazolidine has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It acts by inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anticancer activity, 2-(3-chlorophenyl)-1,3-diphenylimidazolidine has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It acts by inhibiting bacterial growth and biofilm formation, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2/c22-18-9-7-8-17(16-18)21-23(19-10-3-1-4-11-19)14-15-24(21)20-12-5-2-6-13-20/h1-13,16,21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAUINDXNVVMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-{1,2-ethanediylbis[(nitrosoimino)methylene]}bis(1H-indole-2,3-dione)](/img/structure/B5028343.png)

![N-3-isoxazolyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5028352.png)

![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5028366.png)


![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5028385.png)
![benzyl N~2~-[(benzyloxy)carbonyl]-N~5~-phenylglutaminate](/img/structure/B5028392.png)

![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5028406.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5028411.png)

![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)